molecular formula C19H20N4O3 B11210308 7-(1,3-benzodioxol-5-yl)-N-pentylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(1,3-benzodioxol-5-yl)-N-pentylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11210308
M. Wt: 352.4 g/mol
InChI Key: MZAHTDULKQPBQP-UHFFFAOYSA-N
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Description

7-(2H-1,3-BENZODIOXOL-5-YL)-N-PENTYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a pyrazolopyrimidine core, and a carboxamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-N-PENTYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Construction of the Pyrazolopyrimidine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors.

    Coupling Reactions: The benzodioxole moiety is then coupled with the pyrazolopyrimidine core using palladium-catalyzed cross-coupling reactions.

    Introduction of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The benzodioxole and pyrazolopyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole and pyrazolopyrimidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
  • Used in drug discovery and development as a lead compound for the synthesis of new pharmaceuticals.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Studied for its potential use in agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-N-PENTYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the pyrazolopyrimidine core and the specific substitution pattern in 7-(2H-1,3-BENZODIOXOL-5-YL)-N-PENTYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE makes it unique compared to other benzodioxole derivatives.
  • Its potential applications in various fields, including medicine and industry, highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-N-pentylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-2-3-4-8-21-19(24)14-11-22-23-15(7-9-20-18(14)23)13-5-6-16-17(10-13)26-12-25-16/h5-7,9-11H,2-4,8,12H2,1H3,(H,21,24)

InChI Key

MZAHTDULKQPBQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=C2N=CC=C(N2N=C1)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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